molecular formula C7H16Cl2N6 B1405033 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride CAS No. 1417347-72-8

5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride

Cat. No.: B1405033
CAS No.: 1417347-72-8
M. Wt: 255.15 g/mol
InChI Key: CJQADCCBOSABGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride” is a complex organic molecule that contains a piperazine ring and a triazole ring. Piperazine is a common moiety in pharmaceuticals due to its wide range of biological activities . Triazoles are also commonly used in medicinal chemistry due to their diverse biological activities.

Scientific Research Applications

Antimicrobial Activities

Several studies have focused on the synthesis of 1,2,4-triazole derivatives, including compounds similar to 5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride, for their antimicrobial properties. These compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007), (Başoğlu et al., 2013), (Al-Omar et al., 2010), (Fandaklı et al., 2012).

Antitumor and Anticancer Activities

Research has also been conducted on the antitumor activities of 1,2,4-triazole derivatives. A study by Ding et al. (2016) found that certain 1,2,4-triazole Schiff bases exhibited good to excellent inhibitory activity against tumor cells (Ding et al., 2016). Similarly, Sharma et al. (2014) explored the antimicrobial and anticancer activities of novel carbazole derivatives (Sharma et al., 2014). Yurttaş et al. (2014) also evaluated certain 1,2,4-triazine derivatives for their potential anticancer activities against breast cancer cells (Yurttaş et al., 2014).

Antihypertensive Properties

A study on a series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines, including compounds related to the one , indicated potential antihypertensive and diuretic activity in spontaneously hypertensive rats, suggesting a possible application in the treatment of hypertension (Meyer et al., 1989).

Tuberculostatic Activity

Research conducted by Foks et al. (2004) on (4-phenylpiperazin-1-ylmethyl)-1,2,4-triazole derivatives showed that these compounds had in vitro tuberculostatic activity, highlighting their potential in treating tuberculosis (Foks et al., 2004).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of G protein-coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell interior . Additionally, it has been found to affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cellular growth and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, its interaction with acetylcholinesterase results in enzyme inhibition, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can enhance cholinergic signaling, which is essential for cognitive functions. Furthermore, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions for extended periods . Its degradation products and their potential impact on cellular functions are still under investigation. Long-term studies have shown that prolonged exposure to the compound can lead to changes in cellular metabolism and gene expression, indicating potential cumulative effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to enhance cognitive functions and reduce anxiety-like behaviors . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the kidneys

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. These interactions are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications play a role in directing the compound to these compartments. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-1H-1,2,4-triazol-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6.2ClH/c8-7-10-6(11-12-7)5-13-3-1-9-2-4-13;;/h9H,1-5H2,(H3,8,10,11,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQADCCBOSABGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NC(=NN2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-amine dihydrochloride

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